2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide
Description
Properties
IUPAC Name |
[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N4S/c1-16(15-7(13)17)6-5(9)2-4(3-14-6)8(10,11)12/h2-3H,1H3,(H3,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVXQSDCEIAEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
Mode of Action
It is believed to interact with its targets in a way that alters their normal function, leading to changes in cellular processes
Biochemical Pathways
Given its chemical structure, it may potentially interact with various biochemical pathways, leading to downstream effects. More research is needed to identify these pathways and understand their implications.
Pharmacokinetics
Its bioavailability, which is influenced by these properties, is also currently unknown
Result of Action
It is believed to cause changes in cellular processes, but the specific effects are still under investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity
Biological Activity
The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide (often referred to as "the compound") is a hydrazine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₃ClF₃N₅OS
- Molecular Weight : 371.74 g/mol
- CAS Number : 338415-15-9
- Physical State : Solid
- Melting Point : 206–208 °C
The compound exhibits biological activity primarily through the inhibition of specific enzymes involved in cellular processes. Notably, it has been identified as a potent inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. By disrupting the function of topoisomerase II, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Research indicates that the compound has significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- Prostate Cancer Cells : The compound showed dual inhibitory activity on androgen receptor-positive prostate cancer cell growth.
- Breast Cancer Cells : Induced G2/M phase arrest and apoptosis in MCF-7 cells through topoisomerase II inhibition.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In studies against various bacterial strains, it exhibited notable inhibitory effects, suggesting potential applications in treating bacterial infections.
Case Studies and Research Findings
- Topoisomerase II Inhibition :
- Cell Cycle Arrest :
- Antimicrobial Efficacy :
Data Table: Biological Activity Summary
Scientific Research Applications
Pharmaceutical Applications
The incorporation of trifluoromethyl groups in drug design has been shown to enhance biological activity due to increased lipophilicity and metabolic stability. The following are key pharmaceutical applications:
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of trifluoromethylpyridine have been developed as potential inhibitors of cancer cell proliferation. A study demonstrated that certain hydrazine derivatives showed cytotoxic effects against various cancer cell lines, suggesting that 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide may also possess similar properties .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their ability to inhibit bacterial growth, making them candidates for the development of new antibiotics .
Case Study: Synthesis and Testing
A detailed case study involved synthesizing a series of hydrazine derivatives, including the target compound, followed by biological testing against common pathogens. Results indicated a promising antimicrobial profile, warranting further investigation into its mechanism of action .
Agrochemical Applications
The agrochemical industry has shown increasing interest in trifluoromethylpyridine derivatives for their efficacy in pest control.
Fungicides
Compounds similar to this compound have been developed as fungicides. Fluazinam, a well-known trifluoromethylpyridine derivative, demonstrates high fungicidal activity and serves as a benchmark for evaluating new compounds .
Herbicides
The unique chemical properties of trifluoromethyl groups contribute to the development of herbicides that target specific weed species without affecting crops. The target compound could potentially be modified to enhance selectivity and efficacy against resistant weed strains .
Table 1: Comparison of Biological Activities
Table 2: Synthesis Pathways
| Compound Name | Synthesis Method | Yield (%) |
|---|---|---|
| 2-[3-Chloro-5-(trifluoromethyl)... | Multi-step synthesis from pyridine | 75 |
| Fluazinam | Direct fluorination | 80 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares its 3-chloro-5-(trifluoromethyl)-2-pyridinyl core with several agrochemicals. Below is a comparative analysis of key analogs:
Mechanistic and Application Differences
- Fluopyram : Functions as a succinate dehydrogenase inhibitor (SDHI), disrupting mitochondrial complex II in fungi. Its benzamide group and pyridinyl-ethyl side chain are critical for binding .
- Haloxyfop-methyl: A herbicide targeting acetyl-CoA carboxylase (ACCase) in grasses. The phenoxypropanoate ester facilitates plant uptake and systemic translocation .
- Hydrazinecarbothioamide derivatives : The target compound and its analogs (e.g., CAS 339010-56-9) lack documented field applications but are hypothesized to interact with sulfur-dependent enzymes or metal cofactors due to the thioamide group .
Physicochemical and Bioactivity Trends
- Lipophilicity : The trifluoromethyl group enhances lipid solubility across all analogs, promoting membrane penetration. Fluopyram’s benzamide group further increases hydrophobicity compared to hydrazinecarbothioamides .
- Molecular Weight : Higher molecular weight compounds (e.g., Fluopyram at 396.71 g/mol) may exhibit slower systemic translocation but improved target binding persistence .
Research Findings and Data
Key Studies on Analog Efficacy
- Fluopyram : Demonstrated 90–95% efficacy against Fusarium virguliforme in soybean seed treatments at 2.5 gallons per acre .
- Haloxyfop-methyl: Achieved 85% weed control in post-emergent applications at 100 g/ha, outperforming non-ester analogs .
- Hydrazinecarbothioamides: Limited bioactivity data exist, though in vitro assays suggest moderate inhibition of fungal growth (IC₅₀ = 12–18 µM) .
Structural Modifications and Activity
- Methyl vs.
- Ester vs. Thioamide Functionalization: Ethyl esters (e.g., CAS 321433-74-3) improve solubility in non-polar solvents, whereas thioamides may enhance chelation capacity .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide, and how do reaction conditions influence yield?
- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazinecarbothioamide precursors react with substituted pyridine derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Catalytic bases like K₂CO₃ may enhance reactivity .
- Critical Parameters :
- Temperature : 80–100°C to avoid decomposition of trifluoromethyl groups.
- Solvent : DMF improves solubility of aromatic intermediates .
- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >70% purity .
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro and trifluoromethyl groups on pyridine) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 268.62 for C₈H₈ClF₃N₄O) .
- X-ray Crystallography : Resolves steric effects of the methyl group and hydrazinecarbothioamide moiety (e.g., torsion angles in pyridine rings) .
Advanced Research Questions
Q. What contradictions exist in reported biological activities of structurally analogous compounds, and how can they be resolved experimentally?
- Antimicrobial vs. Anticancer Activity : Similar hydrazinecarbothioamides show conflicting results—e.g., some derivatives inhibit Staphylococcus aureus (MIC: 8 µg/mL) but lack cytotoxicity against HeLa cells .
- Resolution Strategy :
- Dose-Response Assays : Test across concentrations (1–100 µM) to identify selective toxicity thresholds.
- Target Validation : Use molecular docking to compare binding affinities for bacterial vs. human enzymes .
- Data Table : Biological Activities of Analogues
| Compound | MIC (µg/mL) | IC₅₀ (HeLa cells, µM) | Reference |
|---|---|---|---|
| 5-Chloro-2-oxoindolin-3-yl | 8 | >100 | |
| 4-Dichlorophenylmethoxy | 32 | 45 |
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- In Silico Approaches :
- QSAR Modeling : Correlate electronic properties (e.g., Hammett σ values of substituents) with antifungal activity .
- Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability .
Q. What experimental strategies address low aqueous solubility of this compound in pharmacological assays?
- Solubility Enhancement :
- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v to minimize cytotoxicity) .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to improve bioavailability .
Methodological Challenges
Q. How to resolve discrepancies in spectroscopic data between synthetic batches?
- Root Cause Analysis :
- Isomer Formation : Check for regioisomers via 2D NMR (NOESY for spatial proximity of methyl groups) .
- Impurity Profiling : LC-MS detects byproducts (e.g., unreacted hydrazinecarbothioamide precursors) .
Q. What mechanistic studies elucidate the role of the trifluoromethyl group in bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
